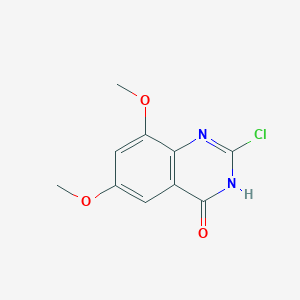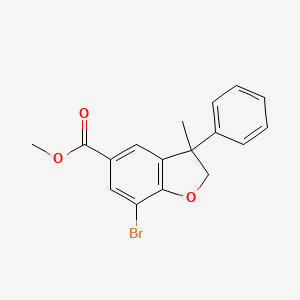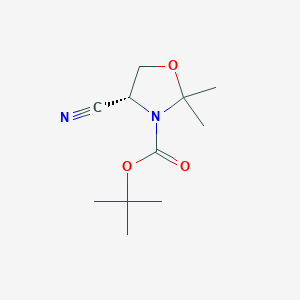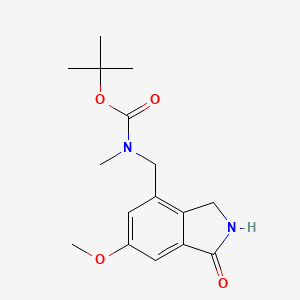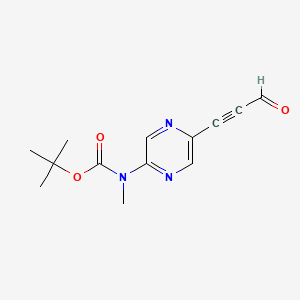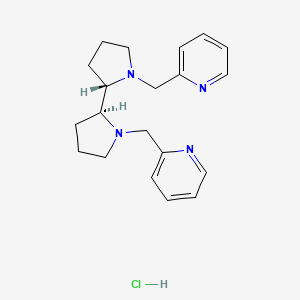
(2S,2'S)-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes two pyridine rings and a bipyrrolidine core, making it a valuable molecule in the study of stereochemistry and chiral catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with (S)-2,2’-bipyrrolidine in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The bipyrrolidine core plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,2’R)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride: The enantiomer of the compound, with similar but distinct properties.
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine: A non-chiral version of the compound, lacking the hydrochloride salt form.
Uniqueness
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is unique due to its chiral nature and the presence of both pyridine and bipyrrolidine moieties. This combination provides the compound with distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral catalysis.
特性
分子式 |
C20H27ClN4 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;hydrochloride |
InChI |
InChI=1S/C20H26N4.ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;1H/t19-,20-;/m0./s1 |
InChIキー |
DKMLGYRGWKWJDA-FKLPMGAJSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


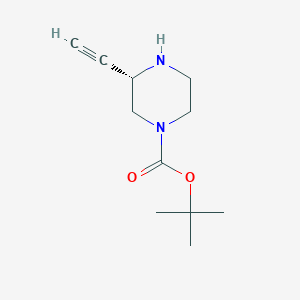
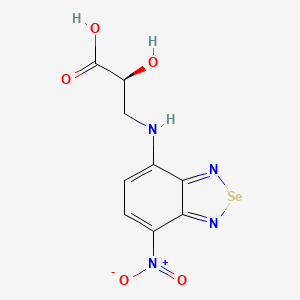
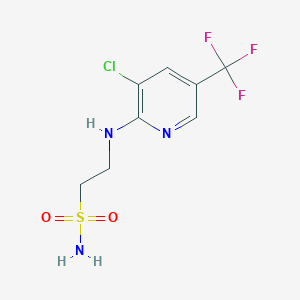
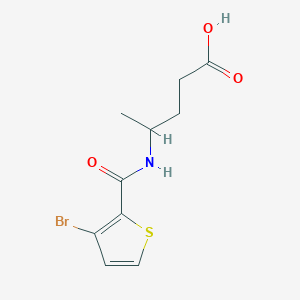
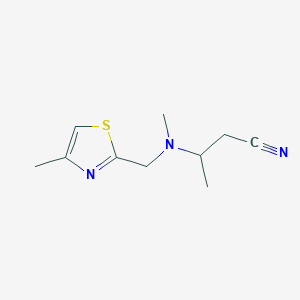
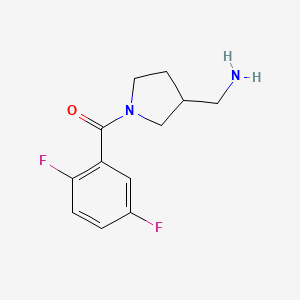
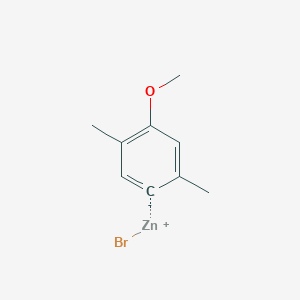

![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
